molecular formula C9H12O5 B14357230 Methyl 2-oxohexahydro-2H-1,3-benzodioxole-5-carboxylate CAS No. 93549-65-6

Methyl 2-oxohexahydro-2H-1,3-benzodioxole-5-carboxylate

Katalognummer: B14357230
CAS-Nummer: 93549-65-6
Molekulargewicht: 200.19 g/mol
InChI-Schlüssel: JMORXVOFSJGZDV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-oxohexahydro-2H-1,3-benzodioxole-5-carboxylate is an organic compound with the molecular formula C11H12O5 It is a derivative of benzodioxole, a heterocyclic compound containing a methylenedioxy functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-oxohexahydro-2H-1,3-benzodioxole-5-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of a benzodioxole derivative with a suitable esterifying agent, followed by cyclization to form the desired compound. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. Purification steps such as distillation, crystallization, and chromatography are employed to isolate the compound from reaction mixtures.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-oxohexahydro-2H-1,3-benzodioxole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The methylenedioxy group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives, expanding the compound’s utility in synthetic chemistry.

Wissenschaftliche Forschungsanwendungen

Methyl 2-oxohexahydro-2H-1,3-benzodioxole-5-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in studies of enzyme inhibition and as a probe for understanding biochemical pathways.

    Medicine: Research into its potential therapeutic effects includes investigations into its role as an anti-inflammatory or anticancer agent.

    Industry: The compound’s unique chemical properties make it valuable in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism by which Methyl 2-oxohexahydro-2H-1,3-benzodioxole-5-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Detailed studies of these interactions help elucidate the compound’s potential therapeutic and industrial applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,3-Benzodioxole: A simpler derivative with similar structural features but lacking the ester and oxo groups.

    Methyl 1,3-benzodioxole-5-carboxylate: Another ester derivative with a different substitution pattern.

    Bicyclol: A compound with a related benzodioxole core, used in medicinal chemistry.

Uniqueness

Methyl 2-oxohexahydro-2H-1,3-benzodioxole-5-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications, offering opportunities for the development of new materials and therapeutic agents.

Eigenschaften

CAS-Nummer

93549-65-6

Molekularformel

C9H12O5

Molekulargewicht

200.19 g/mol

IUPAC-Name

methyl 2-oxo-3a,4,5,6,7,7a-hexahydro-1,3-benzodioxole-5-carboxylate

InChI

InChI=1S/C9H12O5/c1-12-8(10)5-2-3-6-7(4-5)14-9(11)13-6/h5-7H,2-4H2,1H3

InChI-Schlüssel

JMORXVOFSJGZDV-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1CCC2C(C1)OC(=O)O2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.